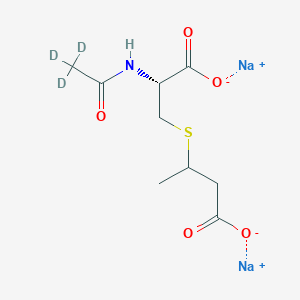
N-(Acetyl-d3)-S-(3-carboxy-2-propyl)-L-cysteine Disodium Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Acetyl-d3)-S-(3-carboxy-2-propyl)-L-cysteine Disodium Salt: is a deuterated derivative of a cysteine conjugate. This compound is often used in scientific research due to its unique properties and stability. The deuterium atoms in the acetyl group make it particularly useful in studies involving metabolic pathways and pharmacokinetics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Acetyl-d3)-S-(3-carboxy-2-propyl)-L-cysteine Disodium Salt typically involves the following steps:
Starting Materials: The synthesis begins with L-cysteine and deuterated acetic anhydride.
Acetylation: L-cysteine is acetylated using deuterated acetic anhydride to form N-(Acetyl-d3)-L-cysteine.
Thioether Formation: The acetylated cysteine is then reacted with 3-bromopropionic acid to form the thioether linkage, resulting in N-(Acetyl-d3)-S-(3-carboxy-2-propyl)-L-cysteine.
Disodium Salt Formation: Finally, the compound is converted to its disodium salt form by neutralizing with sodium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used.
Optimized Reaction Conditions: Reaction conditions such as temperature, pH, and solvent are optimized for maximum yield.
Purification: The product is purified using techniques like crystallization or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
化学反応の分析
Types of Reactions
N-(Acetyl-d3)-S-(3-carboxy-2-propyl)-L-cysteine Disodium Salt undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The acetyl group can be substituted with other acyl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Acyl chlorides or anhydrides are used in the presence of a base like pyridine.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols: From reduction reactions.
Acylated Derivatives: From substitution reactions.
科学的研究の応用
N-(Acetyl-d3)-S-(3-carboxy-2-propyl)-L-cysteine Disodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in studies of metabolic pathways.
Biology: Employed in research on protein modification and enzyme activity.
Medicine: Investigated for its potential therapeutic effects and as a biomarker in pharmacokinetic studies.
Industry: Utilized in the development of new drugs and in quality control processes.
作用機序
The mechanism of action of N-(Acetyl-d3)-S-(3-carboxy-2-propyl)-L-cysteine Disodium Salt involves its interaction with various molecular targets:
Molecular Targets: It interacts with enzymes involved in metabolic pathways, such as cysteine dioxygenase.
Pathways: The compound is involved in the synthesis and degradation of sulfur-containing amino acids.
類似化合物との比較
Similar Compounds
N-Acetyl-L-cysteine: A non-deuterated analog with similar properties but different stability and metabolic pathways.
S-(3-carboxy-2-propyl)-L-cysteine: Lacks the acetyl group, resulting in different reactivity and applications.
N-(Acetyl-d3)-L-cysteine: Similar but without the 3-carboxy-2-propyl group, affecting its chemical behavior.
Uniqueness
N-(Acetyl-d3)-S-(3-carboxy-2-propyl)-L-cysteine Disodium Salt is unique due to its deuterium labeling, which provides enhanced stability and distinct metabolic pathways compared to its non-deuterated counterparts. This makes it particularly valuable in research applications where precise tracking of metabolic processes is required.
生物活性
N-(Acetyl-d3)-S-(3-carboxy-2-propyl)-L-cysteine Disodium Salt, also known as N-Acetyl-S-(3-carboxy-2-propyl)-L-cysteine-d3, is a stable isotope-labeled derivative of L-cysteine. This compound has garnered attention in biochemical research due to its unique structure and biological activities. This article explores its biological activity, including detoxification processes, metabolic pathways, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₀D₃NNa₂O₅S
- Molecular Weight : 293.25 g/mol
- CAS Number : 1356933-73-7
The compound features an acetyl group and a carboxylic acid moiety, enhancing its solubility and reactivity in biological systems. Its stable isotope labeling allows for precise tracking in metabolic studies without altering the compound's biological activity .
Biological Activities
This compound exhibits several notable biological activities:
- Detoxification :
-
Antioxidant Properties :
- As a cysteine derivative, it contributes to the synthesis of glutathione, a vital antioxidant that protects cells from oxidative stress. This property is particularly relevant in the context of cellular protection against damage caused by free radicals.
- Metabolic Pathways :
Case Studies
-
Detoxification Mechanisms :
- A study demonstrated that this compound effectively reduced toxicity levels of crotonaldehyde in rat models. The compound facilitated the conversion of crotonaldehyde into less harmful metabolites through conjugation reactions, highlighting its potential use in detoxifying agents.
-
Role in Cancer Research :
- Research has indicated that derivatives of cysteine can modulate cellular signaling pathways involved in cancer progression. This compound has been shown to inhibit cell proliferation in certain cancer cell lines by interfering with glutathione metabolism, suggesting its potential as an adjunctive therapeutic agent .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-Acetyl-L-cysteine | C₆H₁₃NO₃S | Non-isotope labeled version; widely used for antioxidant therapy |
| S-(3-carboxy-2-propyl)-L-cysteine | C₉H₁₅NO₄S | Important for metabolic studies; lacks acetyl group |
| 2-Carboxy-1-methylethylmercapturic Acid | C₉H₁₃NO₄S | Similar detoxification properties; not isotope labeled |
The unique feature of this compound lies in its stable isotope labeling, which enhances its utility in tracing metabolic pathways without altering the biological activity of the compound.
特性
分子式 |
C9H13NNa2O5S |
|---|---|
分子量 |
296.27 g/mol |
IUPAC名 |
disodium;3-[(2R)-2-carboxylato-2-[(2,2,2-trideuterioacetyl)amino]ethyl]sulfanylbutanoate |
InChI |
InChI=1S/C9H15NO5S.2Na/c1-5(3-8(12)13)16-4-7(9(14)15)10-6(2)11;;/h5,7H,3-4H2,1-2H3,(H,10,11)(H,12,13)(H,14,15);;/q;2*+1/p-2/t5?,7-;;/m0../s1/i2D3;; |
InChIキー |
MUCIEDHPXAQZRB-YRXXMFLKSA-L |
異性体SMILES |
[2H]C([2H])([2H])C(=O)N[C@@H](CSC(C)CC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
正規SMILES |
CC(CC(=O)[O-])SCC(C(=O)[O-])NC(=O)C.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















